2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide

Description

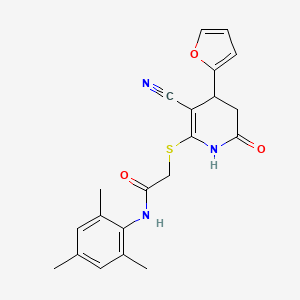

This compound belongs to a class of tetrahydropyridine derivatives featuring a thioacetamide moiety. Its structure includes a 3-cyano group, a furan-2-yl substituent at position 4 of the tetrahydropyridine ring, and a bulky N-mesityl (2,4,6-trimethylphenyl) group on the acetamide.

Properties

IUPAC Name |

2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-12-7-13(2)20(14(3)8-12)23-19(26)11-28-21-16(10-22)15(9-18(25)24-21)17-5-4-6-27-17/h4-8,15H,9,11H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBITHZVFTQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CO3)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C19H17N3O3S

- Molecular Weight : 353.4 g/mol

- SMILES Notation :

O=C(N(C(C)(C)C)C(=O)N)C1=C(C(=O)N(C1=CC=C2C=COC=C2)C#N)S

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

- Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, derivatives of furan-based compounds have exhibited significant antiproliferative activity with IC50 values in the low micromolar range (e.g., IC50 = 2.96 μM against MCF-7 breast cancer cells) .

-

Mechanism of Action :

- Apoptosis Induction : Research indicates that the compound may induce apoptosis through the intrinsic mitochondrial pathway. This is evidenced by increased levels of pro-apoptotic markers such as p53 and Bax, alongside a decrease in anti-apoptotic Bcl-2 levels .

- Cell Cycle Arrest : The compound has been observed to disrupt the cell cycle, leading to G2/M phase arrest in treated cells .

- Selectivity Index : The selectivity index (SI) for cancerous versus normal cells was calculated, indicating that the compound exhibits higher efficacy against cancer cells compared to normal breast cells .

Other Biological Activities

- Antiviral Potential : Similar furan derivatives have been explored for their inhibitory effects on viral enzymes such as SARS-CoV-2 main protease (Mpro), with some derivatives demonstrating low micromolar IC50 values .

- Antioxidant Activity : Compounds containing furan rings have been noted for their antioxidant properties, which may contribute to their overall therapeutic potential .

Data Summary and Case Studies

| Activity Type | Cell Line/Target | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 2.96 | Apoptosis induction via mitochondrial pathway |

| Cytotoxicity | Normal Breast Cells | Higher than 10 | Selective toxicity towards cancer cells |

| Antiviral Activity | SARS-CoV-2 Mpro | 1.55 - 10.76 | Enzymatic inhibition |

| Antioxidant | Various | N/A | Radical scavenging |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Physicochemical Properties

- Lipophilicity : The mesityl group (logP ~4.5 estimated) increases hydrophobicity compared to 4-fluorophenyl (logP ~3.8) or 3-methoxyphenyl (logP ~2.9) analogs, impacting membrane permeability .

- Solubility : Bulky substituents like mesityl may reduce aqueous solubility, necessitating formulation strategies (e.g., co-solvents or prodrugs).

Research Findings and Gaps

- Activity Data : While highlights 1,4-dihydropyridines with furyl groups as calcium channel modulators, the target compound’s mesityl-acetamide hybrid lacks direct biological data.

- Synthetic Optimization : Higher steric hindrance from mesityl may necessitate alternative catalysts (e.g., phase-transfer agents) to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.